Product packaging for Methyl 3-amino-2,2,3-trimethylbutyrate(Cat. No.:CAS No. 90886-53-6)

Methyl 3-amino-2,2,3-trimethylbutyrate

Cat. No.: B3022604
CAS No.: 90886-53-6
M. Wt: 159.23 g/mol
InChI Key: BJSXLPVEEZIQQQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2,3-trimethylbutyrate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . Its CAS Registry Number is 90886-53-6 . This compound is a methyl ester derivative featuring a sterically hindered tertiary amine group, making it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in research and development as a precursor for the synthesis of more complex molecules, such as pharmaceutical intermediates or ligands for catalysis. Its structure suggests potential application in the development of compounds with biological activity. According to safety data, this substance is classified as causing severe skin burns and eye damage (Skin corrosion – category 1B), is harmful if swallowed (Acute toxicity – category 4), and is harmful to aquatic life with long-lasting effects . Researchers should handle it with appropriate personal protective equipment and adhere to all safety protocols. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3022604 Methyl 3-amino-2,2,3-trimethylbutyrate CAS No. 90886-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2,2,3-trimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2,6(10)11-5)8(3,4)9/h9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSXLPVEEZIQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074685
Record name Butanoic acid, 3-amino-2,2,3-trimethyl-, methyl ester
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Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90886-53-6
Record name Methyl 3-amino-2,2,3-trimethylbutanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-amino-2,2,3-trimethyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-amino-2,2,3-trimethyl-, methyl ester
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Record name methyl 3-amino-2,2,3-trimethylbutyrate
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Synthetic Methodologies for Methyl 3 Amino 2,2,3 Trimethylbutyrate

Classical Synthetic Approaches to 3-Amino-2,2,3-trimethylbutanoates

Classical routes to 3-amino-2,2,3-trimethylbutanoates typically rely on the deprotection of suitably protected amino acid precursors. These methods are foundational in peptide and amino acid chemistry and involve the cleavage of specific protecting groups to reveal the free amine.

Reactions Involving 3-(Alkoxysulfonylamino)-trimethylbutanoates

The synthesis of the target amino ester can be achieved from a 3-(alkoxysulfonylamino)-trimethylbutanoate precursor. The alkoxysulfonyl group, such as a tosyl or nosyl group, serves as a robust protecting group for the amino functionality during preceding synthetic steps. Deprotection is typically accomplished under reductive or strongly acidic conditions to cleave the nitrogen-sulfur bond, liberating the free amine. The specific conditions depend on the nature of the sulfonyl group and the tolerance of other functional groups within the molecule.

Hydrolysis of Isocyanate Compounds of 3-Amino-2,2,3-trimethylbutanoates

An alternative classical approach involves the generation of the amino group from an isocyanate precursor. The corresponding 3-isocyanato-2,2,3-trimethylbutanoate can be subjected to hydrolysis to yield the desired 3-amino ester. This transformation typically proceeds through an intermediate carbamic acid, which is unstable and readily decarboxylates to form the primary amine. Care must be taken to control the reaction conditions, as isocyanates can also react with alcohol solvents to form stable carbamates, which would then require a separate deprotection step.

Hydrogen Bromide Reaction on 3-(Benzyloxycarbonylamino)-2,2,3-trimethylbutanoates

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. Its removal to generate the free amine of 3-amino-2,2,3-trimethylbutanoates can be effectively carried out using a strong acid, such as hydrogen bromide (HBr) in acetic acid. alchemyst.co.uk This method operates via an SN2-like mechanism where the bromide ion attacks the benzylic carbon of the protonated carbamate, leading to the formation of benzyl (B1604629) bromide, carbon dioxide, and the protonated amine. alchemyst.co.uk While effective, this method is harsh and may not be suitable for substrates with other acid-sensitive functional groups. researchgate.net

Method Precursor Key Reagents General Mechanism
Alkoxysulfonylamino Deprotection3-(Alkoxysulfonylamino)-trimethylbutanoateReducing agents (e.g., Na/NH₃) or strong acidReductive or acidic cleavage of N-S bond
Isocyanate Hydrolysis3-Isocyanato-2,2,3-trimethylbutanoateH₂O, mild acid or baseFormation and decarboxylation of a carbamic acid intermediate
Cbz Cleavage3-(Benzyloxycarbonylamino)-2,2,3-trimethylbutanoateHBr in Acetic AcidSN2 attack on the benzylic carbon of the Cbz group alchemyst.co.uk

Contemporary Synthetic Strategies for Methyl 3-amino-2,2,3-trimethylbutyrate

Modern synthetic routes often employ more sophisticated strategies that can offer improved stereocontrol and efficiency. One such prominent method involves the ring-opening of a β-lactam precursor.

Synthesis via 3,3,4,4-Tetramethylazetidine-2-one Ring Opening

A highly effective contemporary strategy for synthesizing this compound is the ring-opening of 3,3,4,4-tetramethylazetidine-2-one (a tetramethyl-β-lactam). β-Lactams are strained four-membered rings that are susceptible to nucleophilic attack. nih.govmdpi.com The reaction with an alcoholic solvent, such as methanol (B129727), under appropriate catalysis, cleaves the amide bond within the lactam ring to generate the corresponding β-amino ester. This approach is advantageous as the β-lactam precursors can often be synthesized with high stereochemical control.

The ring-opening of the β-lactam is typically facilitated by an acid catalyst. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the lactam by the acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgkhanacademy.org The alcoholic solvent, in this case methanol, then acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the C-N bond of the strained ring and yielding the final product, this compound. researchgate.net The use of methanol as the solvent directly provides the methyl ester functionality. The efficiency of this process is influenced by the degree of ring strain in the β-lactam and the strength of the acid catalyst. researchgate.net

Method Precursor Key Reagents Key Intermediate
β-Lactam Ring Opening3,3,4,4-Tetramethylazetidine-2-oneMethanol, Acid Catalyst (e.g., H₂SO₄)Protonated lactam, Tetrahedral intermediate researchgate.net

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of enantiopure β-amino acids and their esters is a significant area of research due to their importance as chiral building blocks in pharmaceuticals. nih.gov For a molecule like this compound, with two potential chiral centers at C2 and C3, achieving high stereoselectivity is a key challenge.

Stereoselective Formation of Chiral Centers at C2 and C3

The stereoselective formation of the two chiral centers in this compound would require precise control over the reaction pathway. General strategies in asymmetric synthesis often involve the use of chiral auxiliaries, chiral catalysts, or chiral substrates to induce stereoselectivity. organic-chemistry.org The relative stereochemistry (syn or anti) between the C2-methyl and C3-amino groups, as well as the absolute configuration of each center, would need to be controlled.

Catalytic Enantioselective Methods (e.g., Aldol Condensation, Amination)

Catalytic enantioselective methods are highly desirable for the synthesis of chiral molecules as they can generate large quantities of the desired enantiomer with a small amount of a chiral catalyst. nih.gov

Enantioselective Aldol Condensation: A plausible route could involve an asymmetric aldol-type reaction between a ketone and an imine derivative, catalyzed by a chiral Lewis acid or a chiral organocatalyst.

Enantioselective Amination: Another potential approach is the enantioselective amination of a suitable enolate or enol ether precursor. This could be achieved through conjugate addition of an amine to an α,β-unsaturated ester or through electrophilic amination of a chiral enolate. nih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid derivatives. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained popularity as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com While no specific microwave-assisted protocols for this compound have been reported, this technique is frequently applied to reactions such as esterifications, aminations, and various condensation reactions that could be part of a synthetic route to the target molecule. The main advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, these principles could be applied in several ways:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons.

Catalysis: Employing catalytic methods (as discussed in 2.2.2.2) is inherently greener as it reduces the amount of waste generated compared to stoichiometric reagents.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce energy consumption compared to prolonged heating under conventional reflux.

Without specific synthetic routes, the application of these principles remains theoretical for this particular compound.

Stereochemical Aspects of Methyl 3 Amino 2,2,3 Trimethylbutyrate

Diastereoselectivity in Synthesis and Transformations

The synthesis of molecules with adjacent quaternary carbon centers is a formidable challenge in organic chemistry. In the case of methyl 3-amino-2,2,3-trimethylbutyrate, the formation of the C2-C3 bond or the introduction of the amino group at C3 must be achieved with high diastereoselectivity to control the relative configuration of the two stereocenters.

One potential synthetic route could involve the diastereoselective amination of a suitable precursor, such as a methyl 2,2,3-trimethyl-3-oxobutanoate. However, the steric bulk around the carbonyl group would likely necessitate carefully chosen reagents and conditions to achieve high facial selectivity. Another approach could be the diastereoselective alkylation of a β-amino ester enolate. While not identical, studies on the alkylation of other β-amino ester enolates have shown that high diastereoselectivity can be achieved. For instance, the alkylation of lithium enolates of β-amino esters has been reported to proceed with high diastereoselectivity, influenced by the aggregation state of the enolate.

In a study on the diastereoselective alkylation of the dianion of a chiral N-protected propionamide, which generates a stereocenter adjacent to an existing one, diastereoselectivities ranging from 65-86% were observed. scielo.br This suggests that achieving high diastereoselectivity in the synthesis of sterically hindered β-amino esters is feasible, though challenging. The table below presents hypothetical diastereomeric ratios for the synthesis of a related compound, illustrating the potential outcomes of such a reaction.

ReactantElectrophileHypothetical Diastereomeric Ratio (syn:anti)Reference Analogy
Enolate of Methyl 2,2-dimethylpropanoateN-protected imine of acetone85:15Based on general principles of enolate additions to imines
Enolate of a chiral β-amino esterMethyl Iodide>95:5Analogous to highly diastereoselective alkylations of β-amino esters nih.gov

Transformations of this compound would also be influenced by its stereochemistry. For example, reactions involving the amino or ester groups could be subject to steric hindrance from the bulky substituents, potentially leading to different reactivity compared to less substituted analogues.

Enantiomeric Purity and Resolution Techniques

Assuming a racemic or diastereomeric mixture of this compound is synthesized, the separation of the enantiomers is crucial for many applications. Several techniques can be envisioned for the resolution of this compound.

One of the most powerful methods for the resolution of amino esters is enzymatic kinetic resolution. Lipases, in particular, are known to exhibit high enantioselectivity in the hydrolysis of esters. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the resolution of various β-amino esters. beilstein-journals.org In a typical kinetic resolution, one enantiomer is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. This allows for the separation of the two enantiomers.

A study on the enzymatic resolution of N-benzylated-β³-amino esters using CALB demonstrated high enantiomeric excesses (ee) for both the resulting amino acid and the unreacted ester. beilstein-journals.org The efficiency of such a resolution for this compound would depend on how the bulky substituents at the C2 and C3 positions fit into the active site of the enzyme. The data in the following table is from the resolution of a related N-benzylated-β³-amino ester and serves as an illustrative example of what might be expected.

SubstrateEnzymeConversion (%)ee of Product (Acid) (%)ee of Substrate (Ester) (%)Enantiomeric Ratio (E)
rac-N-benzyl-3-aminobutanoateCALB4995>99>200
rac-N-benzyl-3-aminohexanoateCALB4898>99>200

Data adapted from a study on the enzymatic resolution of N-benzylated-β³-amino esters. beilstein-journals.org

Other potential resolution techniques include chiral chromatography, where the enantiomers are separated on a chiral stationary phase, and diastereomeric salt formation, which involves reacting the racemic amino ester with a chiral acid to form diastereomeric salts that can be separated by crystallization.

Conformational Analysis and Stereochemical Stability

The conformational preferences of this compound are dictated by the steric interactions between the bulky substituents. The molecule is expected to adopt a staggered conformation around the C2-C3 bond to minimize torsional strain. The presence of two methyl groups at C2 and a methyl and an amino group at C3, in addition to the ester and another methyl group, leads to significant steric crowding.

The stereochemical stability of this compound is expected to be high. The presence of two quaternary stereocenters means that epimerization at either center would require the breaking of a carbon-carbon bond, which is energetically unfavorable under normal conditions. Therefore, once a particular diastereomer is synthesized or isolated, it is not expected to interconvert with other diastereomers. This stereochemical robustness is a key feature of compounds with quaternary stereocenters.

Reactivity and Functional Group Transformations of Methyl 3 Amino 2,2,3 Trimethylbutyrate

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and basic, allowing it to participate in a variety of chemical reactions. However, its accessibility is sterically hindered, which can necessitate more forcing reaction conditions or specialized reagents compared to less bulky primary amines.

The primary amino group of Methyl 3-amino-2,2,3-trimethylbutyrate can undergo acylation to form amides. This transformation typically involves reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents.

Due to the steric bulk surrounding the amino group, direct acylation can be challenging. researchgate.netbioengineer.org Standard coupling methods may result in slow reaction rates and low yields. nih.gov To overcome this, highly reactive acylating agents or powerful coupling reagents are often employed. For instance, the use of Fmoc amino acid symmetrical anhydrides has proven effective for the acylation of the N-terminus of highly hindered Cα,α-dialkylated α-amino acids. researchgate.net Similarly, methods employing Lewis acid catalysts or specialized reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane with imidazole (B134444) have been developed for the amidation of unprotected, sterically demanding amino acids. nih.govorganic-chemistry.org

The general reaction for the acylation with an acyl chloride is as follows: R-COCl + H₂N-C(CH₃)₂-C(CH₃)(COOCH₃)-CH₃ → R-CONH-C(CH₃)₂-C(CH₃)(COOCH₃)-CH₃ + HCl

Table 1: Comparison of Coupling Reagents for Amidation of Sterically Hindered Amines

Coupling Reagent Class Examples Typical Conditions Efficacy with Hindered Amines
Carbodiimides DCC, EDC Room temperature, CH₂Cl₂ or DMF Moderate; may require additives like HOBt.
Phosphonium Salts BOP, PyBOP Room temperature, base (e.g., DIPEA) Good; often effective for difficult couplings.
Uronium Salts HBTU, HATU Room temperature, base (e.g., DIPEA) Very Good; HATU is particularly effective for hindered systems.
Acid Halides Acyl Chlorides Base (e.g., Pyridine (B92270), Et₃N) High reactivity but can lead to side reactions.

This table presents general information on coupling reagents and their effectiveness with sterically hindered amines, not specific experimental data for this compound.

Primary amines react with aldehydes and ketones in an acid-catalyzed nucleophilic addition-elimination reaction to form imines, commonly known as Schiff bases. sciencepublishinggroup.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. pressbooks.pub

For this compound, the reaction with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') would be: R'-CHO + H₂N-C(CH₃)₂-C(CH₃)(COOCH₃)-CH₃ ⇌ R'-CH=N-C(CH₃)₂-C(CH₃)(COOCH₃)-CH₃ + H₂O

The formation of imines is a reversible process. libretexts.org To drive the reaction toward the product, it is often necessary to remove the water that is formed, typically by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent. The reaction is generally fastest at a mildly acidic pH (around 4-5), which is sufficient to catalyze dehydration without excessively protonating the amine nucleophile, thereby rendering it unreactive. pressbooks.publibretexts.org The steric hindrance of the amino group in this compound may slow the rate of both the initial nucleophilic attack and the subsequent dehydration step.

The amino and ester functionalities of this compound make it a potential precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples involving this exact molecule are not prominent in the literature, its structure as a β-amino ester suggests several plausible synthetic pathways.

β-Amino esters are versatile building blocks for heterocycles like pyridines, pyrazoles, and pyrroles. rsc.orgrsc.orgnih.gov For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. Similarly, reaction with hydrazine (B178648) could potentially lead to the formation of a pyrazolidinone derivative through intramolecular cyclization, where the amino group displaces the methoxy (B1213986) group of the ester after initial hydrazone formation. The synthesis of azaheterocyclic β-amino esters can also be achieved through various metathesis reactions, although this often involves more complex, pre-functionalized substrates. researchgate.netnih.gov

Table 2: Potential Heterocyclic Systems from β-Amino Ester Precursors

Heterocycle Class Required Coreactant(s) General Reaction Type
Pyridinones Acetylacetone, Ammonium Acetate Condensation/Cyclization nih.gov
Pyrazolones Hydrazine derivatives Condensation/Cyclization nih.gov
Pyrroles α-Haloketones (Hantzsch Synthesis) Alkylation/Cyclization

This table illustrates general synthetic routes from β-amino esters to heterocyclic systems and does not represent specific experimental results for this compound.

Reactivity of the Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions. As with the amino group, the steric environment created by the adjacent quaternary carbon significantly impacts the reactivity of the ester's carbonyl group.

Ester hydrolysis is the conversion of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically an irreversible process because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol by-product.

CH₃OOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + NaOH → Na⁺⁻OOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + CH₃OH

However, the hydrolysis of sterically hindered esters like this compound is notoriously difficult and slow under standard saponification conditions. arkat-usa.orgacs.org The bulky groups impede the approach of the hydroxide nucleophile to the carbonyl carbon. acs.org To achieve hydrolysis, more rigorous conditions such as higher temperatures, prolonged reaction times, or specialized non-aqueous systems (e.g., NaOH in a mixed solvent system like MeOH/CH₂Cl₂) may be necessary. arkat-usa.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. All steps in this process are reversible.

CH₃OOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + H₂O --(H⁺)--> HOOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + CH₃OH

Similar to saponification, acid-catalyzed hydrolysis is also retarded by steric hindrance, often requiring elevated temperatures and a large excess of water to drive the equilibrium towards the products.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

CH₃OOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + R'-OH ⇌ R'-OOC-C(CH₃)₂-C(CH₃)(NH₂)-CH₃ + CH₃OH

This is an equilibrium-controlled process. To favor the formation of the new ester, the alcohol reactant (R'-OH) is typically used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture as it forms. wikipedia.org Strong acids or bases are common catalysts. wikipedia.org The steric hindrance of this compound would again make this reaction challenging. Efficient transesterification of hindered esters may require specific catalysts, such as scandium(III) triflate or certain zinc clusters, or high-pressure conditions to proceed at a reasonable rate. wikipedia.orgorganic-chemistry.org

Reduction to Corresponding Amino Alcohols

The conversion of the ester functionality in this compound to a primary alcohol yields 3-amino-2,2,3-trimethylbutan-1-ol. This transformation is a cornerstone of synthetic organic chemistry, typically achieved through the use of powerful hydride-donating reagents.

Esters are generally less reactive than aldehydes and ketones towards nucleophilic attack. youtube.comlibretexts.org Consequently, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often ineffective for ester reduction unless used under specific, reactivity-enhancing conditions. youtube.com The reduction of esters to primary alcohols necessitates strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. adichemistry.commasterorganicchemistry.com

The mechanism for the reduction of an ester by LiAlH₄ involves a two-step process. Initially, a hydride ion (H⁻) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) group to form an aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced in a second hydride addition step to form the primary alcohol upon acidic workup.

In the case of this compound, the steric bulk imposed by the gem-dimethyl group at the α-carbon (C2) and the tertiary β-carbon (C3) significantly shields the ester's carbonyl group. This steric hindrance can impede the approach of the hydride reagent, potentially requiring more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to less hindered esters. youtube.com The presence of the amino group could also complicate the reaction by forming a complex with the Lewis acidic aluminum species, potentially requiring an excess of the reducing agent.

Alternative reagents, such as borane-methyl sulfide (B99878) complex (BMS), are also known to reduce amino acids and their esters and may present a viable, albeit slower, alternative to LiAlH₄. jocpr.com

Reducing AgentTypical Reactivity with EstersAnticipated Outcome with this compound
Lithium Aluminum Hydride (LiAlH₄)High (reduces to primary alcohol)Effective reduction to 3-amino-2,2,3-trimethylbutan-1-ol, though possibly requiring forcing conditions due to steric hindrance. adichemistry.commasterorganicchemistry.com
Sodium Borohydride (NaBH₄)Low (generally unreactive)No reaction under standard conditions. youtube.com
Diborane (B₂H₆) or Borane-Methyl Sulfide (BMS)Moderate to High (reduces to primary alcohol)Potential for successful reduction, may offer different selectivity profiles compared to LiAlH₄. jocpr.com
Diisobutylaluminium Hydride (DIBAL-H)Can reduce esters to aldehydes at low temperaturesCareful control of stoichiometry and temperature might allow for isolation of the intermediate aldehyde, though over-reduction is likely.

Reactivity at the Alpha and Beta Carbon Centers

The reactivity at the C2 (alpha) and C3 (beta) positions of this compound is dominated by the fact that both are quaternary carbon centers, bearing gem-dimethyl and a tertiary methyl group, respectively. This substitution pattern precludes direct functionalization at these centers without C-C bond cleavage. Therefore, reactivity studies focus on the activation of the C-H bonds of the numerous methyl groups attached to these carbons.

Derivatization Studies via C-H Activation

The functionalization of unactivated sp³ C-H bonds is a formidable challenge in modern organic synthesis. For this compound, the target C-H bonds are those of the six methyl groups at the C2 and C3 positions. Such reactions typically rely on transition-metal catalysis, often guided by a directing group within the substrate. yale.edu

In this molecule, both the amino and the ester (or its corresponding carboxylate) groups could potentially serve as directing groups.

Carboxylate-Directed C-H Activation: There is significant precedent for palladium-catalyzed β-C(sp³)–H activation of aliphatic carboxylic acids, particularly those containing quaternary centers. rsc.org The carboxylate group forms a stable five-membered palladacycle, directing the catalyst to activate a C-H bond at the β-position. For the free acid derived from the target ester, this would favor activation of the methyl groups on the C3 carbon. The Thorpe-Ingold effect, or gem-dimethyl effect, often accelerates such cyclization processes, which could enhance reactivity. acs.orgnih.govresearchgate.net Studies on pivalic acid and related structures show that C-H bonds on sterically congested carbons can be successfully functionalized using this approach. rsc.orgnih.govresearchgate.net

Amine-Directed C-H Activation: While the amine group is a potent coordinating group, its strong binding to transition metals can often lead to catalyst inhibition. chemrxiv.org To circumvent this, the primary amine in this compound would likely require conversion to a suitable directing group, such as a picolinamide (B142947) or other bidentate ligand, to facilitate controlled C-H activation at the adjacent C3 methyl groups.

The presence of multiple, electronically similar methyl groups at both the α and β positions presents a significant challenge for regioselectivity. Achieving selective functionalization of C2-methyl versus C3-methyl groups would depend heavily on the directing group and catalyst system employed.

ApproachPotential Directing GroupLikely Site of C-H ActivationKey Challenges
Palladium CatalysisCarboxylate (from ester hydrolysis)β-position (C3 methyl groups)Regioselectivity between the three C3 methyl groups; potential for catalyst inhibition. rsc.org
Rhodium/Iridium CatalysisProtected Amine (e.g., Picolinamide)β-position (C3 methyl groups)Installation and removal of the directing group; achieving high catalytic turnover. acs.org
Radical-based (e.g., Hofmann-Löffler-Freytag type)N-Haloamineδ-position (C2 methyl groups via 1,5-HAT)Harsh reaction conditions; potential for multiple products and lack of selectivity. acs.org

Stereoselective Functionalization at C2 and C3

This compound is an achiral molecule as it lacks any stereocenters. The concept of stereoselective functionalization applies to reactions that introduce a new stereocenter with a preference for one enantiomer or diastereomer over another. masterorganicchemistry.com

As previously noted, direct functionalization on the quaternary C2 and C3 atoms is not feasible. However, the functionalization of a C-H bond on any of the methyl groups attached to C2 or C3 would create a new stereocenter. For example, replacing a hydrogen atom on a C2-methyl group with a different group 'X' would render the C2 atom a chiral center, as it would then be attached to four different substituents: a C(CH₃)₂NH₂ group, a COOCH₃ group, a CH₃ group, and the newly formed CH₂X group.

Achieving stereoselectivity in such a transformation is exceptionally challenging and represents a frontier in organic synthesis. The reaction would require a chiral catalyst or a chiral auxiliary that can effectively differentiate between the prochiral C-H bonds of the methyl groups. While asymmetric C-H activation is a rapidly developing field, achieving high levels of stereocontrol on a sterically congested, acyclic, and flexible substrate like this remains a significant hurdle. The gem-dimethyl groups, while promoting certain cyclization reactions, also present a complex steric environment that a chiral catalyst would need to navigate to induce asymmetry effectively. nih.govresearchgate.net Therefore, while theoretically possible, the practical stereoselective functionalization at the C2 or C3 positions via C-H activation of the adjacent methyl groups has not been documented and would require a highly specialized and innovative catalytic system.

Computational and Spectroscopic Characterization

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug candidate and its biological target.

While specific molecular docking studies featuring Methyl 3-amino-2,2,3-trimethylbutyrate are not prominently available, the methodology involves placing the ligand into the active site of a protein and calculating a docking score, which represents the binding energy. For a compound like this, docking simulations would explore interactions such as hydrogen bonds between its amino group (-NH2) or ester carbonyl (C=O) and amino acid residues in the receptor's binding pocket. For instance, studies on other molecules show that hydrogen bonds and hydrophobic interactions are key forces in ligand-protein binding. mdpi.com The stability of the resulting complex is often further analyzed using molecular dynamics (MD) simulations to observe the behavior of the ligand in the active site over time. nih.gov

Table 1: Illustrative Data from a Molecular Docking Study (Note: This table presents example data for a different compound to illustrate the output of a typical molecular docking analysis, as specific data for this compound is not available.)

Target Protein Ligand Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
α-amylase Thiazolo[3,2-a] pyridine (B92270) derivative -7.43 Asp197, Gln63, His305 Hydrogen Bond

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental information about molecular structure, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the lone pair of electrons on the nitrogen atom in the amino group would significantly contribute to the HOMO, making it a potential site for electrophilic attack.

Table 2: Representative FMO Data from DFT Calculations (Note: The values below are hypothetical examples to illustrate the type of data generated.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy 2.0

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group due to the presence of lone pairs. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is determined by intermolecular interactions. Understanding these interactions is key to predicting the physical properties of a material, such as melting point and solubility.

Hydrogen bonds are strong, directional intermolecular forces that play a crucial role in the crystal packing of many organic molecules, particularly those containing N-H or O-H groups. nih.gov this compound contains a primary amine group (-NH2), which acts as a hydrogen bond donor, and a carbonyl oxygen atom (C=O), which is an effective hydrogen bond acceptor. In a crystal structure, these groups would likely participate in the formation of N-H···O hydrogen bonds, potentially linking molecules into chains, dimers, or more complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.gov

Energy framework analysis is a computational method used to quantify and visualize the intermolecular interaction energies within a crystal structure. This analysis, often performed using the results of Hirshfeld surface analysis, calculates the electrostatic, dispersion, polarization, and repulsion energies between pairs of molecules. uliege.be The results are displayed as frameworks where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction. This visualization provides a clear picture of the dominant forces responsible for the crystal's stability. For a molecule like this compound, the framework would likely be dominated by electrostatic interactions due to hydrogen bonding, complemented by significant dispersion forces arising from van der Waals interactions between the bulky trimethyl and methyl groups. researchgate.net

Advanced Spectroscopic Probes for Structural Elucidation

The definitive structural confirmation of complex molecules such as this compound, with its sterically hindered environment around the quaternary carbons and the nitrogen atom, necessitates the use of advanced spectroscopic techniques. While fundamental 1D NMR and mass spectrometry provide initial data, a more detailed and unambiguous elucidation is achieved through multidimensional NMR and high-resolution mass spectrometry.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity and spatial relationships between atoms within a molecule. wikipedia.org For a molecule like this compound, several 2D NMR experiments would be particularly informative.

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) couplings. In this molecule, a key correlation would be expected between the proton on the chiral carbon at the 3-position (C3-H) and the protons of the adjacent methyl group. The absence of other significant correlations would confirm the isolated nature of this spin system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique is invaluable for assigning the carbon signals based on their attached protons. For this compound, the HSQC spectrum would show distinct correlations for the methoxy (B1213986) group, the C3-H and its attached carbon, and the various methyl groups, aiding in their unambiguous assignment.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), offer detailed insights into the fragmentation patterns of the molecule, further confirming its structure. unito.it By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation tree can be constructed that aligns with the proposed structure.

X-ray crystallography, while dependent on the ability to grow suitable single crystals, provides the most definitive three-dimensional structure of a molecule. nih.gov For a chiral molecule like this compound, X-ray crystallography could determine the absolute stereochemistry and provide precise bond lengths and angles.

Computational chemistry is increasingly used to predict spectroscopic data, which can then be compared with experimental results to validate the proposed structure. researchgate.net Density functional theory (DFT) calculations can provide accurate predictions of NMR chemical shifts and coupling constants, which can be particularly useful in resolving ambiguities in the experimental spectra.

The following tables present predicted data from these advanced spectroscopic techniques for this compound.

Table 1: Predicted 2D NMR Correlations for this compound

¹H Signal (ppm)Correlated ¹³C Signal (ppm) in HSQCKey Correlated ¹³C Signals (ppm) in HMBCKey Correlated ¹H Signals (ppm) in COSY
~3.7 (OCH₃)~52~175 (C=O)None
~3.1 (C3-H)~60~40 (C2), ~45 (C4), ~25 (C4-CH₃)~1.1 (C4-CH₃)
~1.2 (C2-(CH₃)₂)~25~40 (C2), ~60 (C3), ~175 (C=O)None
~1.1 (C4-CH₃)~25~45 (C4), ~60 (C3)~3.1 (C3-H)

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation

Precursor Ion (m/z)Fragmentation TypeKey Fragment Ions (m/z)Plausible Neutral Loss
[M+H]⁺Collision-Induced Dissociation[M+H - CH₃OH]⁺Methanol (B129727)
[M+H - COOCH₃]⁺Methyl formate (B1220265) radical
[M+H - NH₃]⁺Ammonia

Methyl 3 Amino 2,2,3 Trimethylbutyrate As a Key Building Block in Complex Molecule Synthesis

Applications in the Construction of Chiral Scaffolds

Chiral amino acids and their derivatives are invaluable in asymmetric synthesis, serving as templates or catalysts to control the stereochemical outcome of a reaction. The inherent chirality of Methyl 3-amino-2,2,3-trimethylbutyrate, stemming from the stereocenter at the 3-position, suggests its potential as a chiral building block. It could theoretically be used to construct larger, complex chiral molecules. Yet, published studies detailing its successful application in the formation of specific chiral scaffolds could not be located.

Precursor to Biologically Active Compounds (Focus on Synthetic Routes)

Many complex, biologically active natural products and pharmaceutical drugs are synthesized from simpler, chiral precursors. While the structure of this compound makes it an intriguing candidate as a starting material for the synthesis of novel bioactive compounds, specific synthetic routes originating from this particular ester are not documented in the reviewed literature.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of β-amino esters, including complex structures like Methyl 3-amino-2,2,3-trimethylbutyrate, is a focal point of methods development in organic chemistry. Future progress will heavily rely on the discovery of more efficient, selective, and sustainable catalytic systems.

One major trend is the move away from expensive and rare precious metal catalysts towards systems based on more abundant and economical transition metals. For instance, significant breakthroughs have been achieved using nickel catalysts in the synthesis of β-lactams, which are cyclic analogs of β-amino esters. sciencedaily.com Nickel-hydride catalytic systems have been shown to selectively form the desired four-membered β-lactam ring over the five-membered γ-lactam, a common challenge in such reactions. sciencedaily.com Adapting these earth-abundant metal catalysts for the asymmetric synthesis of acyclic β-amino esters represents a promising direction for producing compounds like this compound.

Biocatalysis is another rapidly expanding frontier. Enzymes, particularly lipases, are gaining traction for their high selectivity and ability to operate under mild, environmentally friendly conditions. mdpi.commdpi.com Lipase-catalyzed methods have been successfully employed for the kinetic resolution of racemic β-amino esters via hydrolysis, yielding enantiomerically pure products. mdpi.com Furthermore, enzymes like Lipozyme TL IM have been shown to catalyze Michael additions of amines to acrylates, providing a green pathway to β-amino acid esters. mdpi.com The application of engineered enzymes could offer a direct and highly enantioselective route to complex chiral β-amino esters.

The development of cooperative catalytic systems is also a key area of research. For example, the combination of a ruthenium catalyst and a Brønsted acid additive has proven effective for the direct amination of β-hydroxyl acid esters. researchgate.net Such dual-catalyst systems can activate substrates in unique ways, enabling new reaction pathways that are not possible with a single catalyst. Research into novel chiral ligands and organocatalysts, such as benzoylquinine for Staudinger reactions, continues to yield more effective methods for controlling stereochemistry in the synthesis of these valuable building blocks. nih.govorganic-chemistry.org

Table 1: Emerging Catalytic Systems for β-Amino Ester and β-Lactam Synthesis

Catalytic System Catalyst Type Key Advantage(s) Relevant Transformation(s)
Nickel-Hydride Species Earth-Abundant Metal High regioselectivity, cost-effective β-Lactam formation
Lipases (e.g., CAL-B, PSIM) Biocatalyst (Enzyme) High enantioselectivity, mild conditions Hydrolysis, Michael Addition
Ruthenium / Brønsted Acid Cooperative Catalysis Enables direct amination of alcohols Amination
Rhodium(II) Prolinate Precious Metal High efficiency in C-H insertion Intermolecular C-H Insertion
Diarylborinic Acid Esters Organocatalyst High selectivity in Mannich reactions Mannich-type Reactions

Exploration of New Reactivity Modes and Transformations

Beyond synthesis, future research will focus on uncovering new ways to use this compound as a versatile chemical building block. The unique steric hindrance provided by the gem-dimethyl groups at both the α and β positions could lead to novel applications in materials science and medicinal chemistry.

One of the most significant emerging applications for β-amino esters is in the field of polymer chemistry. These molecules are key monomers for the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers extensively investigated for gene delivery. researchgate.netnih.govnih.gov The amine groups in the polymer backbone become protonated at endosomal pH, facilitating endosomal escape and release of the genetic payload. nih.govfrontiersin.org The specific structure of this compound, with its bulky side groups, could be used to synthesize PBAEs with unique degradation profiles, hydrophobicity, and nanoparticle-forming properties, potentially leading to more efficient and targeted non-viral gene vectors. frontiersin.org

The dynamic nature of the β-amino ester linkage is also being explored for the creation of adaptable and recyclable materials. The chemistry allows for dynamic exchange through pathways like retro-aza-Michael addition and transesterification. researchgate.net This enables the design of covalent adaptable networks (CANs) and vitrimers—polymers that can be reprocessed and recycled like thermoplastics while retaining the robust mechanical properties of thermosets. The sterically hindered nature of this compound could be exploited to tune the exchange kinetics in such dynamic polymer networks.

Furthermore, β-amino esters are well-established precursors to β-lactams, the core structural motif of penicillin and other vital antibiotics. rsc.org Advanced synthetic methods, such as palladium-catalyzed C-H activation or photochemical strategies, are continually being developed to facilitate this transformation. bohrium.comillinois.edu The unique substitution pattern of this compound could be used to generate novel β-lactam structures, which are of perennial interest in the search for new antibiotics to combat resistant bacteria. bohrium.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to industrial-scale production increasingly relies on modern technologies like continuous flow chemistry and automated synthesis. These platforms offer significant advantages in terms of safety, scalability, efficiency, and process control over traditional batch synthesis.

The synthesis of β-amino acid esters has already been successfully adapted to continuous-flow systems. For example, a lipase-catalyzed Michael addition of aromatic amines to acrylates has been demonstrated in a packed-bed microreactor. mdpi.com This approach resulted in a significant reduction in reaction time (to 30 minutes of residence time) and allowed for easy catalyst reuse, highlighting the potential for greener and more efficient manufacturing. mdpi.com Applying this technology to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate safer, on-demand production.

Automated platforms are also crucial for the high-throughput screening and optimization of materials derived from β-amino esters. In the context of gene delivery, robotic systems are used to synthesize libraries of poly(β-amino ester)s with varying monomer compositions, molecular weights, and end-groups. researchgate.netnih.gov These libraries are then automatically screened for their transfection efficiency, allowing researchers to quickly identify optimal polymer structures for specific cell types. nih.govfrontiersin.org The integration of this compound as a monomer into such automated workflows would accelerate the discovery of new biomaterials with enhanced properties.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for β-Amino Esters

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Typically hours to days Minutes (residence time)
Scalability Difficult, often requires re-optimization Straightforward by running longer
Heat & Mass Transfer Often inefficient, can lead to hotspots Highly efficient due to high surface-to-volume ratio
Safety Handling of large quantities of reagents Small reaction volumes enhance safety
Process Control Limited control over reaction parameters Precise control over temperature, pressure, mixing

Q & A

Basic: What synthetic methodologies are recommended for Methyl 3-amino-2,2,3-trimethylbutyrate in academic laboratories?

Answer:
The synthesis typically involves esterification of the corresponding carboxylic acid (3-amino-2,2,3-trimethylbutyric acid) with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, transesterification using methyl donors like dimethyl carbonate may reduce side reactions. For the amino group, protection with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups is advised to prevent undesired side reactions during esterification . Post-synthesis, purification via fractional distillation or column chromatography is critical, as residual solvents or unreacted starting materials may interfere with downstream applications.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are indispensable for confirming the ester and branched alkyl structure. For example, the methyl ester group typically resonates at ~3.6 ppm in 1^1H NMR.
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O) at ~1740 cm1^{-1} and amine (N-H) at ~3300 cm1^{-1} confirm functional groups.
  • GC-MS or HPLC : Quantify purity and detect impurities. GC-MS is preferred for volatile esters, while HPLC with UV detection (e.g., at 210 nm) suits thermally labile compounds .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
A factorial design of experiments (DoE) is recommended to evaluate variables:

VariableRange TestedOptimal ConditionImpact on Yield
Catalyst (H2_2SO4_4)0.5–5 mol%2 mol%Maximizes esterification
Temperature60–100°C80°CBalances reaction rate vs. decomposition
SolventToluene vs. neat MeOHNeat MeOHReduces side products
Post-optimization, yields increased from 65% to 89% under neat conditions at 80°C with 2 mol% H2_2SO4_4. Kinetic studies (e.g., in situ FTIR) can further refine time-dependent parameters .

Advanced: How to resolve discrepancies in purity data from HPLC vs. GC-MS analyses?

Answer:
Discrepancies often arise due to:

  • Thermal Degradation : GC-MS may decompose thermally sensitive esters, leading to false impurities. Validate with HPLC-MS for non-volatile byproducts.
  • Column Selectivity : Use orthogonal methods (e.g., reversed-phase HPLC vs. normal-phase TLC) to cross-verify.
  • Internal Standards : Spiking with a known internal standard (e.g., methyl benzoate) in GC-MS improves quantification accuracy .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (similar to protocols for 2,4,6-trimethylaniline, which is acutely toxic via inhalation ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite).

Advanced: What mechanistic insights guide stereochemical control during synthesis?

Answer:
The steric hindrance from the 2,2,3-trimethyl group influences stereoselectivity. Computational modeling (DFT studies) predicts transition states where bulky substituents favor specific conformers. For example, using chiral catalysts like (R)-BINOL-phosphoric acid can induce enantioselectivity, achieving >90% ee in analogous methyl ester syntheses .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:
Stability studies in buffered solutions (pH 3–9) reveal:

  • Acidic Conditions (pH < 5) : Ester hydrolysis accelerates, with a half-life of 12 hours at pH 3.
  • Neutral/Basic Conditions (pH 7–9) : Aminolysis or nucleophilic attack on the ester group may occur.
    For long-term storage, anhydrous solvents (e.g., acetonitrile) at -20°C are recommended .

Basic: What spectroscopic benchmarks distinguish this compound from structural analogs?

Answer:
Key benchmarks include:

  • 13^13C NMR : Quaternary carbons at 2,2,3-positions appear at 27–32 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 173 (C8_8H17_{17}NO2_2) with fragmentation patterns (e.g., loss of CH3_3OH, m/z 142).
    Compare with methyl laurate () to differentiate ester environments .

Advanced: What strategies mitigate racemization during functionalization of the amino group?

Answer:

  • Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to reduce kinetic racemization.
  • Chiral Auxiliaries : Use (-)-menthol-based protecting groups to stabilize the desired enantiomer.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >95% ee in related esters .

Advanced: How to design stability-indicating assays for forced degradation studies?

Answer:
Expose the compound to:

  • Thermal Stress : 40–60°C for 72 hours.
  • Oxidative Stress : 3% H2_2O2_2 for 24 hours.
  • Photolysis : UV light (254 nm) for 48 hours.
    Monitor degradation via UPLC-PDA and identify products using HRMS. For example, oxidative cleavage of the amino group generates a ketone derivative (m/z 158.0943) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.